molecular formula C12H10ClN3O2S B11833685 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B11833685
M. Wt: 295.75 g/mol
InChI Key: CQOAXLXEZKJUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid is an organic compound with the molecular formula C12H10ClN3O2S It is a derivative of benzoic acid and contains a pyrimidine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(methylthio)pyrimidin-4-amine, which is then reacted with 2-chloro-5-nitrobenzoic acid under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Scientific Research Applications

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid
  • 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the pyrimidine ring enhances its potential for various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C12H10ClN3O2S/c1-19-12-14-5-4-10(16-12)15-7-2-3-9(13)8(6-7)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16)

InChI Key

CQOAXLXEZKJUJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.